3-Cyclopentyl-1-propanol 3-Cyclopentyl-1-propanol
Brand Name: Vulcanchem
CAS No.: 767-05-5
VCID: VC3716064
InChI: InChI=1S/C8H16O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-7H2
SMILES: C1CCC(C1)CCCO
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

3-Cyclopentyl-1-propanol

CAS No.: 767-05-5

Cat. No.: VC3716064

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopentyl-1-propanol - 767-05-5

Specification

CAS No. 767-05-5
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name 3-cyclopentylpropan-1-ol
Standard InChI InChI=1S/C8H16O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-7H2
Standard InChI Key IBMXMCXCSPGCDQ-UHFFFAOYSA-N
SMILES C1CCC(C1)CCCO
Canonical SMILES C1CCC(C1)CCCO

Introduction

Physical and Chemical Properties

3-Cyclopentyl-1-propanol is characterized by a specific set of physical and chemical properties that define its behavior in various environments and reactions. The compound has a molecular formula of C₈H₁₆O and a molar mass of 128.21 g/mol . Its structure consists of a cyclopentane ring with a three-carbon chain terminating in a hydroxyl group.

Basic Physical Properties

The following table summarizes the key physical properties of 3-Cyclopentyl-1-propanol:

PropertyValue
Molecular FormulaC₈H₁₆O
Molar Mass128.21 g/mol
Density0.907 g/mL at 25°C
Boiling Point93-95°C at 8 mmHg
Flash Point180°F
Refractive Indexn20/D 1.459
Molar Volume141.4 mL/mol

The compound exhibits a moderate density of 0.907 g/mL at 25°C, which is typical for alcohols of similar molecular weight . Its boiling point range of 93-95°C at reduced pressure (8 mmHg) indicates that it is a medium-volatility liquid under standard conditions .

Chemical Structure and Identifiers

The chemical structure of 3-Cyclopentyl-1-propanol features a cyclopentane ring with a propanol chain attached. Various chemical identifiers help in the precise identification of this compound:

IdentifierValue
CAS Registry Number767-05-5
EINECS212-177-3
InChIKeyIBMXMCXCSPGCDQ-UHFFFAOYSA-N
SMILES NotationOCCCC1CCCC1

The SMILES notation (OCCCC1CCCC1) provides a string representation of the molecular structure, indicating a hydroxyl group (O) connected to a three-carbon chain (CCC) which is attached to a cyclopentane ring (C1CCCC1) .

Nomenclature and Synonyms

The compound is known by various names in scientific and commercial contexts, providing flexibility in database searches and literature reviews.

Primary and Alternative Names

SynonymType
CyclopentanepropanolCommon name
3-CyclopentanepropanolAlternative name
(3-Hydroxyprop-1-yl)cyclopentaneFunctional group emphasis
1-Cyclopentyl-3-hydroxypropanePositional variant
3-Cyclopentylpropan-1-olIUPAC variant

This diversity in nomenclature facilitates cross-referencing across different chemical databases and research publications . The consistent identifier across all these names is the CAS Registry Number 767-05-5, which uniquely identifies this specific chemical compound regardless of naming convention.

Synthesis and Preparation Methods

The synthesis of 3-Cyclopentyl-1-propanol can be achieved through various chemical pathways, with the reduction of the corresponding aldehyde being one of the more common approaches.

Oxidation Pathway

Interestingly, the reverse reaction—oxidation of 3-Cyclopentyl-1-propanol to 3-cyclopentylpropanal—is well-documented and provides insight into the structural relationship between these compounds. This oxidation follows the Swern oxidation protocol:

  • 3-Cyclopentyl-1-propanol is reacted with oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -78°C

  • After approximately 30 minutes, triethylamine is added

  • The mixture is allowed to warm to room temperature over 30 minutes

  • The reaction continues for 3 hours, followed by aqueous workup

  • The extraction process involves diethyl ether, followed by washing with dilute HCl, water, aqueous NaHCO₃, and saturated NaCl solution

  • After drying with MgSO₄, filtration, and concentration, the aldehyde is obtained in good yield (83%)

This oxidation pathway demonstrates the reactivity of the hydroxyl group in 3-Cyclopentyl-1-propanol and its potential as a synthetic precursor. The reverse reaction (reduction of the aldehyde) would be a viable method for synthesizing 3-Cyclopentyl-1-propanol itself.

Hazard SymbolClassificationRisk CodesDescription
XnHarmfulR22Harmful if swallowed
R36Irritating to the eyes
R51Toxic to aquatic organisms

These hazard classifications indicate that 3-Cyclopentyl-1-propanol presents moderate health risks, particularly through ingestion and eye contact . The environmental toxicity (R51) suggests care should be taken to prevent release into aquatic ecosystems.

Safety CodeDescription
S24/25Avoid contact with skin and eyes
S26In case of contact with eyes, rinse immediately with plenty of water and seek medical advice

The compound also carries a WGK (Wassergefährdungsklasse) Germany rating of 3, indicating a severe hazard to water bodies . This emphasizes the importance of proper disposal and containment measures to prevent environmental contamination.

Chemical Reactivity and Functional Group Analysis

3-Cyclopentyl-1-propanol features a primary alcohol functional group attached to a cyclopentane structure via a propyl chain, conferring specific reactivity patterns.

Alcohol Reactivity

As a primary alcohol, 3-Cyclopentyl-1-propanol participates in typical reactions of this functional group:

  • Oxidation to the corresponding aldehyde (3-cyclopentylpropanal) and carboxylic acid

  • Esterification with carboxylic acids or acid chlorides

  • Dehydration to form alkenes under acidic conditions

  • Substitution reactions to form halides or other derivatives

The demonstrated Swern oxidation reaction highlighted in the synthesis section illustrates the practical application of the alcohol's reactivity in synthetic contexts .

Influence of Cyclopentyl Group

The cyclopentyl moiety influences the compound's physical properties, contributing to:

  • Increased hydrophobicity compared to linear alcohols of similar carbon count

  • Altered steric environment around the molecule

  • Modified solubility profile in various solvents

These characteristics make 3-Cyclopentyl-1-propanol useful in applications requiring specific solubility parameters or hydrophobic interactions.

Analytical Identification and Characterization

Several analytical techniques can be employed to identify and characterize 3-Cyclopentyl-1-propanol in research and quality control contexts.

Spectroscopic Methods

The following spectroscopic properties are useful for identification:

  • Infrared Spectroscopy: The OH stretching vibration (~3300-3500 cm⁻¹) and C-O stretching (~1050-1150 cm⁻¹) are characteristic features

  • Nuclear Magnetic Resonance (NMR): The proton NMR would show signals for:

    • Hydroxyl proton (variable chemical shift)

    • Methylene protons adjacent to the hydroxyl group (~3.6 ppm)

    • Methylene protons in the propyl chain (~1.5-1.7 ppm)

    • Cyclopentyl protons (~1.4-1.8 ppm)

  • Mass Spectrometry: The molecular ion peak at m/z 128 with fragmentation patterns showing loss of water (m/z 110) and various cyclopentyl fragments

Chromatographic Analysis

Chromatographic methods can be employed for purity assessment and quantification:

  • Gas Chromatography (GC): 3-Cyclopentyl-1-propanol can be separated using appropriate columns, with expected retention time dependent on specific conditions

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase conditions are typically suitable, often with UV detection

  • Thin-Layer Chromatography (TLC): Can be visualized with staining reagents specific for alcohols, such as phosphomolybdic acid or vanillin

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